molecular formula C9H9NS2 B6213926 7-ethyl-1,3-benzothiazole-2-thiol CAS No. 2742656-09-1

7-ethyl-1,3-benzothiazole-2-thiol

Cat. No. B6213926
CAS RN: 2742656-09-1
M. Wt: 195.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-1,3-benzothiazole-2-thiol (7EBT) is a thiol-containing compound that has been studied for its potential applications in various fields. 7EBT has been used as an antioxidant, a corrosion inhibitor, and a bioactive compound for its various biochemical and physiological effects.

Mechanism of Action

7-ethyl-1,3-benzothiazole-2-thiol has been shown to act as an antioxidant, a corrosion inhibitor, and a bioactive compound. As an antioxidant, 7-ethyl-1,3-benzothiazole-2-thiol has been shown to scavenge free radicals and reduce oxidative stress. As a corrosion inhibitor, 7-ethyl-1,3-benzothiazole-2-thiol has been shown to form a protective layer on metal surfaces, preventing corrosion. As a bioactive compound, 7-ethyl-1,3-benzothiazole-2-thiol has been shown to interact with various proteins and enzymes, modulating their activity.
Biochemical and Physiological Effects
7-ethyl-1,3-benzothiazole-2-thiol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 7-ethyl-1,3-benzothiazole-2-thiol has been shown to modulate the activity of various proteins and enzymes, leading to the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

7-ethyl-1,3-benzothiazole-2-thiol has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab, making it a convenient and cost-effective compound to study. Additionally, 7-ethyl-1,3-benzothiazole-2-thiol is a relatively stable compound, making it suitable for long-term experiments. However, there are some limitations to using 7-ethyl-1,3-benzothiazole-2-thiol in lab experiments. For example, 7-ethyl-1,3-benzothiazole-2-thiol can be difficult to purify, as it is prone to degradation. Additionally, 7-ethyl-1,3-benzothiazole-2-thiol has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the research of 7-ethyl-1,3-benzothiazole-2-thiol. For example, further research could be done to explore the potential applications of 7-ethyl-1,3-benzothiazole-2-thiol in drug delivery systems, as well as its potential use in the development of new materials. Additionally, further research could be done to explore the biochemical and physiological effects of 7-ethyl-1,3-benzothiazole-2-thiol on various cells and tissues. Finally, further research could be done to explore the potential toxicity of 7-ethyl-1,3-benzothiazole-2-thiol and its impact on the environment.

Synthesis Methods

7-ethyl-1,3-benzothiazole-2-thiol can be synthesized through a few different methods. One method involves the reaction of ethylbenzene with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 7-ethyl-1,3-benzothiazole-2-thiol as the product. Another method involves the reaction of ethylbenzene with sulfur dioxide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 7-ethyl-1,3-benzothiazole-2-thiol as the product.

Scientific Research Applications

7-ethyl-1,3-benzothiazole-2-thiol has been studied for its potential applications in various fields. It has been used as an antioxidant, a corrosion inhibitor, and a bioactive compound for its various biochemical and physiological effects. 7-ethyl-1,3-benzothiazole-2-thiol has also been studied for its potential use in drug delivery systems, as it has been shown to be able to bind to various drugs and enhance their delivery to target sites. Additionally, 7-ethyl-1,3-benzothiazole-2-thiol has been studied for its potential applications in the development of new materials, such as polymers and nanomaterials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-ethyl-1,3-benzothiazole-2-thiol involves the reaction of 2-aminothiophenol with ethyl bromide in the presence of a base to form 7-ethyl-2-aminothiophenol, which is then cyclized with sulfur and a dehydrating agent to form the final product.", "Starting Materials": [ "2-aminothiophenol", "ethyl bromide", "base", "sulfur", "dehydrating agent" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with ethyl bromide in the presence of a base, such as potassium carbonate, to form 7-ethyl-2-aminothiophenol.", "Step 2: 7-ethyl-2-aminothiophenol is cyclized with sulfur and a dehydrating agent, such as phosphorus pentoxide, to form 7-ethyl-1,3-benzothiazole-2-thiol." ] }

CAS RN

2742656-09-1

Molecular Formula

C9H9NS2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.